molecular formula C13H20N4O3S B2678496 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034592-30-6

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2678496
CAS No.: 2034592-30-6
M. Wt: 312.39
InChI Key: FLTFXNIQGZTAEP-UHFFFAOYSA-N
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Description

Structural Hybridization of Pyrazolo[1,5-a]pyrazine and Piperidine Scaffolds in Modern Drug Discovery

The pyrazolo[1,5-a]pyrazine scaffold is a nitrogen-dense bicyclic system that has garnered attention for its ability to mimic purine bases, enabling interactions with enzymatic active sites involved in nucleotide metabolism and signal transduction. In the context of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , this scaffold is further functionalized at the 5-position with a ketone-linked piperidine ring. The piperidine moiety’s methylsulfonyl group introduces a polar sulfonamide motif, which enhances water solubility and provides a handle for intermolecular interactions with target proteins.

Molecular dynamics studies on analogous pyrazolo[1,5-a]pyrimidine derivatives, such as presatovir (GS-5806), have demonstrated that the dihedral angle between the bicyclic core and adjacent substituents is critical for maintaining optimal binding conformations. For instance, presatovir’s piperidine ring enforces a dihedral angle of approximately 60° between the pyrazolo[1,5-a]pyrimidine scaffold and its amide plane, a feature essential for inhibiting respiratory syncytial virus (RSV) fusion proteins. Computational modeling of This compound suggests similar conformational constraints, where the piperidine’s sulfonamide group may stabilize interactions with hydrophobic pockets or polar residues in target binding sites.

The hybridization strategy employed in this compound aligns with broader trends in kinase inhibitor design. For example, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been optimized as selective negative modulators of AMPA receptors (AMPARs) by leveraging their bicyclic cores to occupy allosteric pockets adjacent to the glutamate-binding site. In such cases, substituents like the methylsulfonyl-piperidine in This compound could fine-tune selectivity by engaging secondary interactions with γ-8 transmembrane AMPAR regulatory proteins.

Historical Evolution of Bicyclic Heterocycles in Allosteric Modulation and Kinase Inhibition

The development of bicyclic heterocycles as allosteric modulators and kinase inhibitors has evolved significantly over the past decade, driven by advances in synthetic chemistry and structural biology. Early efforts focused on monocyclic systems like benzimidazoles and triazoles, which provided foundational insights into heterocycle-protein interactions but often lacked the conformational rigidity required for high-affinity binding. The introduction of fused bicyclic systems, such as pyrazolo[1,5-a]pyrazines, addressed these limitations by offering preorganized three-dimensional geometries that reduce entropic penalties upon target engagement.

A landmark in this evolution was the discovery of pyrazolo[1,5-a]pyrimidine derivatives as RSV fusion inhibitors. Presatovir (GS-5806), which features a pyrazolo[1,5-a]pyrimidine core linked to a piperidine ring, demonstrated sub-nanomolar potency (EC~50~ < 1 nM) by leveraging its rigid bicyclic structure to lock the RSV F protein in a prefusion state. Subsequent studies revealed that replacing the piperidine with acyclic chains could retain activity only if the critical dihedral angle was preserved, underscoring the scaffold’s role in conformational control. These findings directly informed the design of This compound , where the piperidine’s sulfonamide group may serve a dual purpose: maintaining optimal geometry and introducing polarity for improved pharmacokinetics.

Parallel advancements in AMPAR modulation further illustrate the versatility of bicyclic heterocycles. Imidazo[1,2-a]pyrazines, such as JNJ-61432059, were optimized to achieve subnanomolar inhibition of AMPAR/γ-8 complexes by systematically varying substituents on the bicyclic core. Key modifications, including fluorination of the piperidine ring, enhanced microsomal stability and reduced P-glycoprotein-mediated efflux, enabling brain penetration in rodent models. These innovations highlight the iterative process of scaffold optimization, a principle that likely guided the incorporation of the methylsulfonyl-piperidine motif in This compound to balance target affinity and drug-like properties.

The synthetic accessibility of such compounds has also improved through methodologies like the Zincke imine intermediate approach, which enables efficient functionalization of piperidine derivatives. This method, developed by Phillips and McNally, facilitates the synthesis of N-(hetero)arylpiperidines via ring-opening and ring-closing sequences, providing a versatile platform for generating diverse compound libraries. Applied to This compound , such strategies could streamline structure-activity relationship (SAR) studies by permitting rapid exploration of substituent effects on the piperidine and pyrazolo[1,5-a]pyrazine moieties.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-21(19,20)16-6-3-11(4-7-16)13(18)15-8-9-17-12(10-15)2-5-14-17/h2,5,11H,3-4,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTFXNIQGZTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be synthesized through cyclization reactions involving appropriate precursors The piperidine ring is then introduced via nucleophilic substitution or addition reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Methylsulfonyl chloride, various bases or acids depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)

The selectivity index (SI) values indicate that these compounds can outperform traditional chemotherapeutics like methotrexate in specific contexts .

Protein Kinase Inhibition

Research has indicated that compounds similar to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone may act as inhibitors of protein kinases, which are crucial targets in cancer therapy. The planarity and electronic properties of the dihydropyrazolo scaffold contribute to its binding affinity to kinase domains .

Case Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor effects of synthesized derivatives on HepG2 cells. The results showed that certain derivatives had an SI value significantly higher than methotrexate, indicating superior efficacy .

CompoundSI Value
Compound A33.21
Compound B30.49
Methotrexate4.14

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with various protein targets. These studies help elucidate the mechanism by which these compounds exert their biological effects and guide further optimization of chemical structures for enhanced activity .

Potential Applications

  • Cancer Therapy : Given its anticancer properties, this compound could be developed into a therapeutic agent targeting specific cancer types.
  • Protein Kinase Inhibitors : Its ability to inhibit protein kinases opens avenues for treating diseases where these enzymes are dysregulated.
  • Antimicrobial Agents : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its efficacy against bacterial strains.

Mechanism of Action

The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Substituents / Modifications Biological Activity Solubility & Physicochemical Notes
Target Compound Pyrazolo[1,5-a]pyrazine 1-(Methylsulfonyl)piperidin-4-yl methanone Potential CNS modulation (inferred) High solubility (sulfonyl group)
VU0462807 Pyrazolo[1,5-a]pyrimidinone Phenoxymethyl acyl group mGlu5 PAM; efficacy in AHL rat model Improved solubility vs. earlier analogs
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl, dimethoxyphenethyl Protein interaction studies Moderate (aryl substituents)
1,3-Dimethyl-6-substituted-pyrazolo[3,4-b]pyrazin-5(4H)-ones Pyrazolo[3,4-b]pyrazine Varied amino acid-derived substituents Structural characterization Variable (depends on amino acid chain)

Key Observations:

Core Structure Variations: The target compound’s pyrazolo[1,5-a]pyrazine core differs from VU0462807’s pyrazolo[1,5-a]pyrimidinone, which may influence receptor binding kinetics.

Substituent Effects: The methylsulfonyl piperidine group in the target compound likely improves aqueous solubility compared to the phenoxymethyl acyl group in VU0462807 or aryl groups in . Sulfonyl groups enhance polarity and reduce logP values . The 4-chlorophenyl and dimethoxyphenethyl groups in contribute to lipophilicity, which may limit CNS penetration but improve protein-binding interactions.

Biological Activity: VU0462807 demonstrated significant efficacy in the acute amphetamine-induced hyperlocomotion (AHL) model, attributed to its optimized solubility and PAM activity at mGlu5 . The target compound’s methanone linker and sulfonyl group may similarly support target engagement but require empirical validation. Derivatives in lack reported biological data, emphasizing the importance of substituent selection for functional optimization.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows regioselective multicomponent routes similar to those for dihydropyrazolo-pyrimidines (e.g., ), though the methylsulfonyl piperidine moiety may require specialized sulfonation steps.
  • Pharmacokinetic Superiority : The sulfonyl group’s polarity suggests favorable metabolic stability and solubility over analogs with halogenated or aryl substituents, aligning with trends observed in quaternary ammonium compounds .

Biological Activity

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₃N₅O₂
  • Molecular Weight : 295.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazolo[1,5-a]pyrazine core is known for its ability to inhibit specific enzymes involved in metabolic pathways and signal transduction.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as DPP-4 (dipeptidyl peptidase-4), which is implicated in glucose metabolism and is a target for diabetes treatment.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing central nervous system functions and potentially providing therapeutic effects for neurodegenerative diseases.

Anticancer Activity

Research has indicated that derivatives of pyrazolo compounds demonstrate significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to this one can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancers. These compounds often act as reversible inhibitors of monoacylglycerol lipase (MAGL), which is linked to cancer cell growth .

Metabolic Disorders

Compounds with a similar piperidine structure have been studied for their potential in treating metabolic syndrome:

  • Inhibition of 11β-HSD1 : This enzyme plays a crucial role in cortisol metabolism and is a target for conditions like obesity and type 2 diabetes .

Central Nervous System Effects

The compound's piperidine moiety suggests potential applications in treating CNS disorders:

  • Neuroprotective Effects : Research indicates that related compounds may provide neuroprotection through modulation of neurotransmitter systems .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the effects of pyrazolo derivatives on cancer cell lines; showed significant antiproliferative effects with IC50 values in the low micromolar range.
Study 2Evaluated the inhibition of DPP-4 by the compound; demonstrated effective glucose control in diabetic models with a notable reduction in glucose excursion .
Study 3Assessed neuroprotective effects in animal models; indicated potential benefits in reducing neuroinflammation and improving cognitive function .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves condensation reactions between pyrazolo[1,5-a]pyrazine intermediates and methylsulfonyl-piperidine derivatives. For example, silylformamidine reagents in benzene under controlled stirring, followed by crystallization from hexane, yield functionalized pyrazolo-pyrazine cores . Subsequent coupling with 1-(methylsulfonyl)piperidin-4-yl methanone precursors is achieved via nucleophilic substitution or amidation, with purification through column chromatography . NMR (1H, 13C) and elemental analysis are critical for validation .

Q. How is NMR spectroscopy utilized for structural characterization?

1H NMR (400 MHz, CDCl₃) identifies proton environments, such as the methylsulfonyl group (δ 3.0–3.2 ppm) and pyrazine ring protons (δ 7.5–8.1 ppm). 13C NMR confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 45–50 ppm) carbons. Discrepancies between calculated and observed values (e.g., <0.1% error for elemental analysis) must be resolved by repeating synthesis or using alternative solvents .

Q. What are the key functional groups influencing reactivity?

The methylsulfonyl group enhances electrophilicity at the piperidine nitrogen, facilitating nucleophilic substitutions. The pyrazolo-pyrazine core’s nitro or carbonyl groups participate in reduction (e.g., nitro to amine) or condensation reactions, enabling derivatization . Reactivity is pH-dependent, requiring anhydrous conditions for sulfonyl group stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) determines bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles (e.g., 75–85° between pyrazine and piperidine rings). Refinement parameters (R factor <0.05) validate spatial arrangements, critical for docking studies. Data collection with a Bruker SMART CCD detector and SADABS absorption correction minimizes experimental error .

Q. What strategies optimize reaction yields during derivatization?

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C, 60°C, ethanol) achieves >90% conversion to amine derivatives. TLC monitoring (hexane:EtOAc 3:1) ensures reaction completion .
  • Solvent Optimization : Refluxing in xylene (25–30 hrs) with chloranil (1.4 eq) enhances cyclization efficiency, followed by NaOH wash to remove byproducts .

Q. How are protein-compound interactions studied methodologically?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). For example, immobilizing the compound on a CM5 chip and injecting target enzymes (e.g., kinases) at varying concentrations (1–100 µM) reveals kinetic parameters. Competitive assays with ATP analogs (IC₅₀ < 1 µM) validate specificity .

Q. How to address solubility challenges in biological assays?

Co-solvent systems (DMSO:PBS 1:9) maintain compound stability at 10 mM stock concentrations. For in vitro assays, sonication (30 min, 37°C) and centrifugal filtration (10 kDa cutoff) remove aggregates. Dynamic light scattering (DLS) confirms monodisperse solutions .

Q. What computational methods predict metabolic pathways?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify oxidation sites (e.g., pyrazine ring). CYP450 metabolism is simulated using Schrödinger’s BioLuminate, with MD trajectories (>100 ns) validating docking poses .

Data Contradiction and Analysis

Resolving discrepancies in NMR data post-synthesis
Conflicting signals (e.g., split peaks) may arise from diastereomers or solvent impurities. Strategies include:

  • Repetition under anhydrous conditions (molecular sieves).
  • 2D NMR (COSY, HSQC) to assign coupled protons/carbons.
  • Comparative analysis with X-ray data to confirm stereochemistry .

Comparative reactivity with analogous pyrazine derivatives
Substituent effects are studied via Hammett plots (σ values). For example, electron-withdrawing groups (e.g., -NO₂) on the pyrazine ring reduce nucleophilic attack rates by 30% compared to -OCH₃ derivatives. Kinetic studies (UV-Vis monitoring at 300 nm) quantify activation energies .

Q. Methodological Tables

Analytical Technique Key Parameters Application Example
X-ray CrystallographyR factor <0.05, triclinic P1 symmetryConfirming piperidine-pyrazine dihedral angles
SPR Binding AssayFlow rate 30 µL/min, KD < 100 nMMeasuring kinase inhibition
Catalytic Hydrogenation60°C, 50 psi H₂, 90% conversionReducing nitro to amine groups

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.